molecular formula C12H19NO5 B7856032 cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B7856032
M. Wt: 257.28 g/mol
InChI Key: YHUJAKLVDJODPS-PRHODGIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is a bicyclic compound featuring a fused furo[3,4-c]pyrrole core, a tert-butoxycarbonyl (Boc) protecting group at the 5-position, and a carboxylic acid moiety at the 3a-position. This structure combines rigidity from the fused ring system with functional versatility, making it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system disorders or protease inhibition.

Properties

IUPAC Name

(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-8-5-17-7-12(8,6-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUJAKLVDJODPS-PRHODGIISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@@]2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251019-97-2
Record name rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

One-Step Ring Closure with Raney Nickel

A patent (CN105017244A) details a one-step synthesis using trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate as the starting material. Raney nickel catalyzes simultaneous hydrogenation and cyclization in ethanol at 50°C under 50 psi H₂, yielding the trans isomer. Adjusting the catalyst and conditions shifts selectivity toward the cis product.

Reaction Conditions:

  • Catalyst: Raney Ni

  • Solvent: Ethanol

  • Temperature: 50°C

  • Pressure: 50 psi H₂

  • Yield: 42.3%

Two-Step Synthesis via Pd/C-Mediated Reduction

For cis-isomer specificity, a two-step approach is employed:

  • Reduction: Pd/C catalyzes hydrogenation of the nitrile group in trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate, forming a primary amine intermediate.

  • Cyclization: Sodium ethoxide induces ring closure in ethanol under reflux, generating the cis product.

Key Data:

  • Step 1 Yield: 72%

  • Step 2 Yield: 37.5%

  • Total Yield: 27%

Hydrolysis of Ester Precursors

Lithium Hydroxide-Mediated Ester Hydrolysis

A common method involves hydrolyzing ester derivatives to the carboxylic acid. For example, (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate undergoes hydrolysis with LiOH·H₂O in ethanol/water (1:1) at 25°C for 16 hours, achieving quantitative conversion.

Conditions:

  • Base: LiOH·H₂O (2 eq)

  • Solvent: Ethanol/water

  • Temperature: 25°C

  • Yield: 98.5%

Stereochemical Control and Optimization

The cis configuration is stabilized by intramolecular hydrogen bonding during cyclization. Key factors influencing stereoselectivity include:

  • Catalyst Type: Raney Ni favors trans products, while Pd/C with subsequent base treatment yields cis.

  • Solvent Polarity: Polar solvents (e.g., ethanol) enhance cyclization efficiency.

  • Temperature: Elevated temperatures (50–60°C) improve reaction rates but may reduce selectivity.

Comparative Analysis of Methods

Method Catalyst Steps Yield Stereochemistry
One-Step (Raney Ni)Raney Ni142.3%Trans
Two-Step (Pd/C + Base)Pd/C227%Cis
Ester HydrolysisLiOH198.5%Retained

Industrial-Scale Considerations

  • Continuous Flow Reactors: Patent CN105017244A highlights the use of flow reactors to enhance efficiency and scalability.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is standard, though recrystallization from acetone/water mixtures improves purity .

Chemical Reactions Analysis

Types of Reactions

cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid has garnered attention for its potential therapeutic applications:

  • Enzyme Inhibition : Research indicates that this compound may interact with specific enzymes, positioning it as a candidate for drug development targeting metabolic disorders .
  • Signal Transduction Modulation : Its unique structure allows it to act as either an inhibitor or an activator in various biological pathways, which is critical for developing drugs that modulate cellular signaling .

Ongoing studies focus on the binding affinity of this compound with various biological targets. Understanding its mechanism of action could lead to novel therapeutic agents for conditions such as diabetes and obesity .

Case Studies

  • Interaction Studies : Research has demonstrated that this compound exhibits promising interactions with metabolic enzymes, suggesting its potential role in regulating metabolic pathways .
  • Drug Development : Preliminary studies have indicated that modifications to the compound's structure can enhance its efficacy as an enzyme inhibitor, paving the way for new drug formulations targeting specific diseases .

Mechanism of Action

The mechanism of action of cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, allowing for selective modification of the compound. The hexahydro-1H-furo[3,4-c]pyrrole core can interact with enzymes and receptors, potentially influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc-Protected Pyrrole Derivatives

Ethyl 1-[(tert-butoxycarbonyl)amino]pyrrole-3-carboxylates (e.g., compounds 10a–e from ) share the Boc-protected amine and pyrrole core but differ in substituents and ring systems. For example, 10a includes indole-derived acyl groups and an ethyl ester, whereas the target compound features a fused furo-pyrrole ring and a free carboxylic acid. Key distinctions include:

  • Reactivity : The ester group in 10a–e allows for further derivatization (e.g., hydrolysis to carboxylic acids), whereas the target compound’s free acid group may enhance solubility or direct conjugation .
  • Synthetic Yields : Compounds like 10a are synthesized in high yields (98%) via CuCl₂-catalyzed reactions, suggesting efficient methodologies that could be adapted for the target compound’s synthesis .

Fused Bicyclic Pyrrole-Carboxylic Acids

The SDS compound (CAS 146231-54-1) in –4 shares a bicyclic pyrrole system but replaces the furo ring with a cyclopenta ring and lacks a carboxylic acid. This structural variation impacts:

  • Polarity : The target compound’s carboxylic acid enhances hydrophilicity compared to the ketone group in the SDS compound.

Pharmacopeial compounds (), such as (2R,4S)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-(2-formimidamidoethylthio)pyrrole-5-carboxylic acid, highlight the importance of carboxylic acid moieties in bioactive molecules, particularly β-lactam antibiotics. The target compound’s acid group could similarly serve as a pharmacophore or metal-binding site .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

  • Melting Points : Compound 10a melts at 169–173°C, while the SDS compound’s properties are unreported. The target compound’s melting point is likely higher due to hydrogen bonding from the carboxylic acid .
  • Solubility : The carboxylic acid group may improve aqueous solubility relative to ester or ketone analogs, critical for bioavailability in drug formulations .

Stability and Hazard Profiles

The SDS compound (–4) is stable under recommended storage conditions but requires precautions against dust inhalation and skin contact. The target compound’s carboxylic acid could introduce additional reactivity (e.g., salt formation) or hazards (e.g., irritancy), warranting similar protective measures .

Biological Activity

Cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by a furo[3,4-c]pyrrole ring system, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. Its molecular formula is C₁₃H₂₁NO₅, with a molecular weight of approximately 271.31 g/mol.

Structure and Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the furo-pyrrole structure and the introduction of the Boc group. Various synthetic routes have been explored, focusing on optimizing yield and purity while minimizing environmental impact through green chemistry approaches.

Synthetic Pathways

  • Initial Formation : The furo[3,4-c]pyrrole framework is constructed through cyclization reactions involving appropriate precursors.
  • Boc Protection : The introduction of the tert-butoxycarbonyl group is achieved using standard protecting group strategies in organic synthesis.
  • Carboxylic Acid Introduction : The final step involves functionalization to incorporate the carboxylic acid moiety.

Research indicates that this compound interacts with various biological targets, potentially acting as an enzyme inhibitor or modulator in metabolic pathways. Its structural characteristics allow it to engage in specific binding interactions with proteins and receptors involved in critical biological processes.

Pharmacological Properties

The compound has shown promise in several pharmacological studies:

  • Analgesic Activity : Preliminary studies suggest that derivatives containing pyrrole moieties exhibit analgesic effects. For instance, bioconjugates formed with peptide sequences have demonstrated enhanced analgesic properties compared to free pyrrole acids, although the latter exhibited superior activity in terms of potency .
  • Metabolic Regulation : Interaction studies have highlighted its potential role in metabolic regulation, particularly in pathways associated with diabetes and obesity .

Case Studies and Research Findings

  • Study on Analgesic Effects : A study evaluated the analgesic activity of newly synthesized bioconjugates that included cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole derivatives. The results indicated that while free pyrrole acids were more potent analgesics, their instability was mitigated when conjugated with peptide structures .
  • Enzyme Interaction Studies : Research focused on the binding affinity of this compound to various enzymes has revealed its potential as a therapeutic agent for conditions requiring modulation of enzyme activity .

Comparative Analysis

To better understand the biological activity of this compound in comparison to related compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₃H₂₁NO₅Unique bicyclic structure; potential enzyme inhibitorAnalgesic; metabolic regulation
Pyrrole-2-carboxylic acidC₅H₅NO₂Simple pyrrole structure; known for urinary excretionAssociated with hyperprolinemia symptoms
5-(tert-butoxycarbonyl)-hexahydro-pyrrolo[2,3-b]quinolinC₁₂H₁₉NO₅Different bicyclic structure; retains similar functional groupsPotentially similar biological activities

Q & A

What spectroscopic techniques are recommended for structural characterization of this compound, and how do they resolve ambiguities in its fused-ring system?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming the connectivity of the furo[3,4-c]pyrrole scaffold and Boc group. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment, particularly for the cis-configuration and fused-ring conformation . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like the carboxylic acid and carbonyl moieties. For example, the SMILES notation in (e.g., N1CC2CCN[C@H]2C1) aids in correlating experimental NMR data with predicted splitting patterns .

How is purity assessed for this compound, and what thresholds are acceptable in academic research?

Basic
Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard, with ≥95% purity considered acceptable for most synthetic applications . Thresholds may vary based on downstream use: ≥98% for crystallography or biological assays (e.g., ’s HPLC-grade specifications). Complementary techniques like TLC (silica gel, iodine visualization) and melting point analysis provide rapid purity checks .

What challenges arise in stereochemical control during synthesis, and how are they mitigated?

Advanced
The fused-ring system introduces steric hindrance, complicating diastereomer formation during cyclization. Chiral auxiliaries or enantioselective catalysts (e.g., Evans’ oxazolidinones) can enforce stereochemistry at the 3a-carboxylic acid position. highlights the use of tert-butoxycarbonyl (Boc) protection to stabilize intermediates and reduce epimerization . Racemization risks during Boc deprotection (e.g., using TFA) require low-temperature protocols (<0°C) and inert atmospheres .

How can discrepancies between computational conformation predictions and crystallographic data be resolved?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict ground-state conformations, which may conflict with X-ray data due to crystal packing effects. Refinement using SHELXL with twin-law corrections (for twinned crystals) and Hirshfeld surface analysis reconciles these differences . For example, ’s PubChem data (InChI key) enables cross-validation of computational and experimental bond angles .

What synthetic routes are effective for introducing the Boc group into this scaffold?

Basic
The Boc group is typically introduced via Schotten-Baumann conditions: reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (e.g., THF/water, pH 9–10). demonstrates this approach for analogous pyrrolidine derivatives . Microwave-assisted synthesis (60–80°C, 30 min) improves yields by accelerating reaction kinetics while minimizing decomposition .

What solvent systems optimize yield in the furo[3,4-c]pyrrole cyclization step?

Advanced
Polar aprotic solvents (e.g., DMF, DMSO) facilitate intramolecular cyclization by stabilizing transition states. ’s custom synthesis protocols suggest using catalytic p-toluenesulfonic acid (PTSA) in refluxing toluene (110°C, 12–24 h) for ring closure . Microwave irradiation (150°C, 20 min) in DMF reduces reaction time and improves yields (>75%) by enhancing molecular collisions .

What stability profiles are documented for this compound under various storage conditions?

Basic
The compound is hygroscopic and prone to Boc group hydrolysis in humid environments. Storage under inert atmosphere (argon) at room temperature (~25°C) in amber vials prevents degradation . Accelerated stability studies (40°C/75% RH, 1 week) using HPLC monitor degradation products like the free amine and carboxylic acid .

How does the furo[3,4-c]pyrrole scaffold influence reactivity in derivatization reactions?

Advanced
The scaffold’s rigidity and electron-rich furan oxygen enhance nucleophilic aromatic substitution (e.g., amidation at the 3a-carboxylic acid). ’s pyrrolo[3,4-c]pyrazole derivatives demonstrate regioselective functionalization at the α-position to the oxygen atom . Steric hindrance from the Boc group necessitates bulky-base catalysts (e.g., DBU) for efficient coupling .

What chromatographic methods separate diastereomers during synthesis?

Basic
Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) resolves diastereomers with baseline separation. ’s buffer system (ammonium acetate, pH 6.5) improves peak symmetry for charged intermediates . Preparative TLC (silica gel, ethyl acetate/hexane) is cost-effective for small-scale separations .

What mechanistic insights explain byproduct formation during Boc deprotection?

Advanced
Deprotection with TFA generates tert-butyl cations, which may alkylate electron-rich aromatic byproducts (e.g., furan rings). ’s PubChem entry notes side reactions in acidic conditions, mitigated by scavengers (e.g., triisopropylsilane) . Kinetic studies (¹H NMR monitoring) reveal competing pathways: SN1 (carbocation) vs. SN2 (direct cleavage), with the latter favored in polar aprotic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.